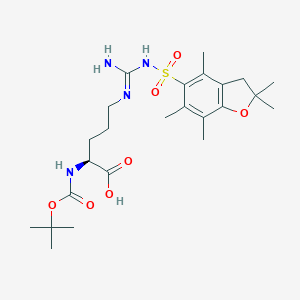

Boc-Arg(Pbf)-OH

Übersicht

Beschreibung

Boc-Arg(Pbf)-OH: is a derivative of the amino acid arginine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino group is protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is commonly used in peptide synthesis to prevent unwanted side reactions during the assembly of peptides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Arg(Pbf)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The guanidino group is then protected using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Boc-Arg(Pbf)-OH undergoes several types of chemical reactions, including deprotection, coupling, and cleavage reactions.

Common Reagents and Conditions:

Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane. The Pbf group can be removed using TFA in the presence of scavengers such as ethanedithiol.

Coupling: this compound can be coupled with other amino acids using coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).

Cleavage: The peptide can be cleaved from the resin using TFA, which also removes the protecting groups.

Major Products: The major products formed from these reactions are the desired peptides with the Boc and Pbf groups removed, resulting in free amino and guanidino groups.

Wissenschaftliche Forschungsanwendungen

Introduction to Boc-Arg(Pbf)-OH

This compound, or N-Boc-N^2-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, is a protected form of the amino acid arginine. This compound is significant in peptide synthesis and drug development due to its unique properties that enhance stability and bioavailability. The applications of this compound span various fields, including medicinal chemistry, biochemistry, and materials science.

Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptides. Its protective groups allow for selective reactions during peptide assembly, ensuring that arginine residues can be incorporated in a controlled manner. This is particularly important in solid-phase peptide synthesis (SPPS), where the stability of the protecting groups influences the overall yield and purity of the final product.

Drug Development

The compound plays a vital role in developing peptide-based therapeutics. The protection offered by Boc and Pbf groups stabilizes arginine during synthesis and enhances the pharmacokinetic properties of the resulting peptides. For instance, studies have shown that peptides containing this compound exhibit improved solubility and resistance to enzymatic degradation compared to their unprotected counterparts .

Biological Studies

This compound is utilized in various biological studies focusing on protein interactions and enzyme activity. Arginine residues are known to participate in critical biological processes, including receptor-ligand binding and enzyme-substrate interactions. The use of this protected arginine allows researchers to investigate these interactions without interference from reactive side chains .

Stability Studies

Research has focused on the stability of this compound under different conditions. For example, studies indicate that solutions containing this compound demonstrate slower reaction kinetics compared to other arginine derivatives, which can be advantageous in specific synthetic pathways . Understanding the stability profiles aids chemists in optimizing reaction conditions for better yields.

Industrial Applications

In industrial settings, the cost-effectiveness of using this compound is a significant consideration. While it is one of the more expensive protected amino acids, its unique properties justify its use in high-value peptide synthesis applications. The optimization of protection strategies can lead to more economical processes in large-scale peptide production .

Case Study 1: Peptide Therapeutics Development

A recent study explored the synthesis of a peptide therapeutic using this compound as a key building block. The researchers reported a successful yield of over 90% after optimizing the coupling reactions involving this protected arginine derivative. The resulting peptide showed enhanced biological activity in vitro due to improved solubility and stability against proteolytic enzymes.

Case Study 2: Investigating Protein Interactions

Another study utilized this compound to synthesize peptides aimed at probing protein-protein interactions involved in cancer signaling pathways. The incorporation of protected arginine residues allowed for precise modifications that facilitated binding studies with target proteins, leading to insights into potential therapeutic targets for cancer treatment .

Wirkmechanismus

The mechanism of action of Boc-Arg(Pbf)-OH involves the protection of the amino and guanidino groups of arginine, preventing unwanted side reactions during peptide synthesis. The Boc group protects the amino group by forming a stable carbamate linkage, while the Pbf group protects the guanidino group by forming a stable sulfonamide linkage. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides.

Vergleich Mit ähnlichen Verbindungen

- Boc-Arg(Mtr)-OH: Uses the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group for guanidino protection.

- Boc-Arg(Tos)-OH: Uses the tosyl (Tos) group for guanidino protection.

Boc-Arg(Pbf)-OH is preferred in many applications due to its stability and ease of deprotection, making it a valuable tool in peptide synthesis.

Biologische Aktivität

Boc-Arg(Pbf)-OH, or Nα-Boc-Nω-(2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl)-L-arginine, is a protected form of the amino acid arginine widely used in peptide synthesis. This compound exhibits significant biological activity and is primarily utilized in the synthesis of peptides due to its unique properties and stability under various conditions.

The synthesis of this compound involves several key steps:

- Esterification : The carboxyl group of arginine is first esterified.

- Protection : The Boc group is introduced to protect the amino group.

- Pbf Introduction : The Pbf protecting group is added to the guanidino side chain.

- Deprotection and Purification : Following the synthesis, global deprotection is performed to yield the final product.

The process ensures that the amino acid remains stable during peptide coupling reactions, which is critical for maintaining biological activity .

Stability and Performance in Peptide Synthesis

This compound has been studied for its stability in various solvents and its performance during solid-phase peptide synthesis (SPPS). A comparative analysis of different protecting groups for arginine showed that this compound maintains stability over time, especially in N-butylpyrrolidinone (NBP), which is considered a safer alternative to dimethylformamide (DMF) due to its lower toxicity .

Table 1: Stability of Fmoc-Arg(X)-OH Analogues

| Time (h) | Fmoc-Arg(Boc)2-OH (DMF) | Fmoc-Arg(Boc)2-OH (NBP) | Fmoc-Arg(NO2)-OH | Fmoc-Arg(Pbf)-OH |

|---|---|---|---|---|

| 0 | 100% | 100% | 100% | 100% |

| 1 | 88.6% | 88.4% | 100% | 100% |

| 24 | 86.9% | 85.8% | 100% | 100% |

| 48 | 85.0% | 83.5% | 100% | 100% |

| 10 d | 77.6% | 71.8% | 100% | 100% |

The data indicates that this compound remains stable for extended periods, making it suitable for peptide synthesis applications .

Biological Activity

This compound plays a crucial role in the biological activity of peptides due to arginine's involvement in various physiological processes. Arginine is known for its role in:

- Nitric Oxide Production : Arginine is a precursor for nitric oxide, a critical signaling molecule involved in vasodilation and immune response.

- Protein Synthesis : It contributes to protein structure and function, particularly in muscle metabolism and recovery.

- Hormonal Regulation : Arginine influences hormone secretion, including insulin and growth hormone.

Studies have shown that peptides synthesized using this compound exhibit enhanced biological activities, including antimicrobial properties and improved efficacy in therapeutic applications .

Case Studies

- Antimicrobial Peptides : Research demonstrated that peptides incorporating this compound showed significant antimicrobial activity against various pathogens. The presence of arginine was essential for enhancing membrane permeability and disrupting bacterial cell walls .

- Peptide Hormones : In studies involving peptide hormones, this compound was utilized to synthesize analogs with improved stability and potency compared to their natural counterparts. These analogs exhibited enhanced binding affinity to receptors involved in metabolic regulation .

- Cancer Therapeutics : Peptides synthesized with this compound have been explored as potential cancer therapeutics due to their ability to induce apoptosis in cancer cells while sparing normal cells .

Eigenschaften

IUPAC Name |

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFXPOKENLGCID-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462873 | |

| Record name | Boc-Arg(Pbf)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200124-22-7 | |

| Record name | Boc-Arg(Pbf)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the function of Boc-Arg(Pbf)-OH in the synthesis of buserelin?

A: this compound serves as a protected form of the amino acid arginine, crucial for the synthesis of buserelin. In this specific method [], it undergoes liquid-phase condensation with Pro-NHEt.HCl to form the dipeptide H-Arg-Pro-NHEt.2HCl. This dipeptide is then coupled with a synthesized heptapeptide to form the nearly complete buserelin nonapeptide. The protecting groups, Boc and Pbf, are essential to prevent unwanted side reactions during the synthesis and are removed in later steps.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.